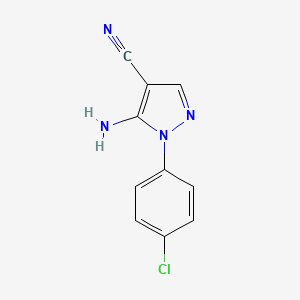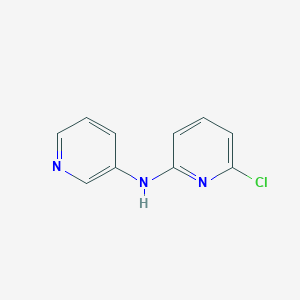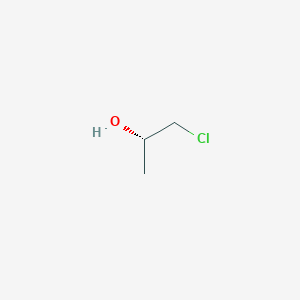![molecular formula C11H8N2O4 B1348310 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- CAS No. 57731-07-4](/img/structure/B1348310.png)
5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-
Übersicht
Beschreibung
5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-, also known as 4H-Oxazolone, is a heterocyclic compound with potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 225.14 g/mol, and a melting point of 146-147°C. Its chemical formula is C8H7NO3. 4H-Oxazolone is a versatile compound that can be used as a building block in the synthesis of various other compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Properties
- Oxazolone derivatives, specifically 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one, were synthesized and tested for their immunomodulatory effects. The compound exhibited potent activity in modulating immune responses, including effects on phagocyte chemiluminescence, neutrophil chemotaxis, T-cell proliferation, cytokine production, and cytotoxicity (Mesaik et al., 2004).
Optical Properties and Applications
- Oxazolone derivatives have shown promise in photonics and electronics due to their nonlinear optical properties. Derivatives synthesized with electron donor and acceptor groups exhibited high two-photon absorption cross-sections, making them suitable for applications in these fields (Rodrigues et al., 2012).
- Another study focused on the synthesis of fluorescent oxazol-5-one fluorophores, showcasing their absorption and fluorescence characteristics. These fluorophores emitted blue and green light, indicating their potential use in optoelectronic devices and photonics (Urut et al., 2018).
Synthesis and Chemical Reactivity
- The compound 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, a related oxazolone, has been used as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles, indicating the chemical versatility and reactivity of oxazolone compounds in synthesizing diverse molecules (Misra & Ila, 2010).
Eigenschaften
IUPAC Name |
2-methyl-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-3-2-4-9(5-8)13(15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNNCLKVUMXLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327091 | |
| Record name | 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |
CAS RN |
57731-07-4 | |
| Record name | 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














